4-Amino-5-methylthiophene-3-carboxylic acid
Overview
Description
4-Amino-5-methylthiophene-3-carboxylic acid is a chemical compound with the molecular weight of 193.65 . It is also known as 4-amino-5-methylthiophene-3-carboxylic acid hydrochloride . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for 4-Amino-5-methylthiophene-3-carboxylic acid is 1S/C6H7NO2S.ClH/c1-3-5(7)4(2-10-3)6(8)9;/h2H,7H2,1H3,(H,8,9);1H . This indicates the presence of a chlorine atom in the compound, which is likely due to it being a hydrochloride salt .Physical And Chemical Properties Analysis
4-Amino-5-methylthiophene-3-carboxylic acid is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties were not found in the sources I retrieved.Scientific Research Applications
- Corrosion Inhibitors : Thiophene derivatives find use in industrial chemistry as corrosion inhibitors .
- Organic Semiconductors : Thiophene-based molecules play a crucial role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Pharmacological Properties : Thiophene-containing compounds exhibit various pharmacological properties, such as:
- Anticancer : Some thiophene derivatives possess anticancer activity .
- Anti-inflammatory : Certain thiophene-based molecules exhibit anti-inflammatory effects .
- Antimicrobial : Thiophenes have demonstrated antimicrobial properties .
- Antihypertensive and Anti-atherosclerotic : Other thiophene-containing compounds show potential in managing hypertension and atherosclerosis .
Synthetic Chemistry and Methods
Understanding the synthesis of thiophene derivatives is essential for their applications. Key synthetic methods include:
- Condensation Reactions :
Other Applications
While the focus is on medicinal and synthetic aspects, it’s worth noting that thiophene derivatives also find use in materials science, organic electronics, and more.
Safety and Hazards
Future Directions
While specific future directions for 4-Amino-5-methylthiophene-3-carboxylic acid were not found, thiophene derivatives are of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiophene derivatives are often involved in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties , suggesting that 4-Amino-5-methylthiophene-3-carboxylic acid may have similar effects.
Action Environment
The success of sm cross-coupling reactions, which the compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the chemical environment and reaction conditions.
properties
IUPAC Name |
4-amino-5-methylthiophene-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-5(7)4(2-10-3)6(8)9/h2H,7H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGHDHJPAIWDJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-methylthiophene-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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